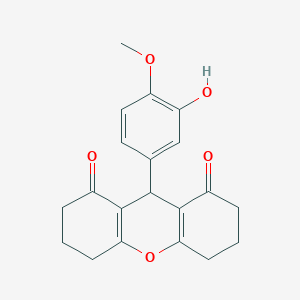

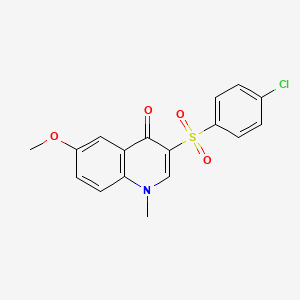

![molecular formula C14H18N2O3S B2632075 1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide CAS No. 1390969-22-8](/img/structure/B2632075.png)

1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of new derivatives based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold, which includes “1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide”, involves chemical optimizations on the linker and phenyl ring B . The key intermediate, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine 1, is prepared from commercially available 2,3-dihydro-1H-indene .

科学的研究の応用

Cerebral Ischemia and Stroke

Glibenclamide, a compound related to sulfonylamino cyclopentane carboxamides, targets the sulfonylurea receptor 1 (Sur1)–transient receptor potential 4 (Trpm4) channel, which is crucial in cerebral ischemia and stroke. Activation of this channel leads to cytotoxic edema and necrotic cell death, while its blockade has shown promise in reducing brain swelling, infarct volume, and improving neurological function across various rat models of stroke. These findings suggest a potential therapeutic application in minimizing cerebral damage post-ischemia (Simard et al., 2014).

Sulfonamide Inhibitors in Drug Discovery

Sulfonamides, including those with sulfonylamino groups, have been pivotal in drug discovery, offering a variety of therapeutic benefits. These compounds are integral in developing treatments for conditions ranging from glaucoma and cancer to bacterial infections. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, underline the sulfonamide motif's significance in medicinal chemistry. This breadth of application highlights the potential of sulfonylamino compounds in creating novel therapeutics (Carta et al., 2012).

Inflammation and Neuroprotection

Research into glibenclamide's role in inflammation has revealed its potential beyond diabetes treatment. It has demonstrated anti-inflammatory effects across various diseases, suggesting a protective role in central nervous system (CNS) injuries by blocking specific channels that contribute to neuroinflammation and cell death. This indicates its utility in managing conditions characterized by acute inflammation and necessitates further exploration into sulfonylamino derivatives for similar applications (Zhang et al., 2017).

Cancer Research

Sulfonamide compounds have been investigated for their antitumor properties, with specific focus on mechanisms like the inhibition of adenosine triphosphate-sensitive potassium channels. These studies suggest that sulfonylamino compounds could offer new avenues for cancer treatment, especially in cases where traditional therapies have failed. The exploration of sulfonylamino cyclopentane carboxamide derivatives in this context could yield significant advancements in oncological pharmacotherapy (Pasello et al., 2013).

将来の方向性

The future directions for “1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide” could involve further studies on its potential as an NLRP3 inflammasome inhibitor . The findings from such studies may serve as good starting points for the development of more potent NLRP3 inflammasome inhibitors as valuable pharmacological probes or potential drug candidates .

作用機序

Target of Action

Compounds with a sulfonylamino group are often designed to interact with specific proteins or enzymes in the body. The exact target would depend on the specific structure of the compound .

Mode of Action

The compound would likely interact with its target through the formation of bonds, often hydrogen bonds, between the sulfonylamino group and specific amino acids in the target protein. This could inhibit the function of the protein, leading to a therapeutic effect .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. For example, if the target is an enzyme involved in inflammation, the compound could potentially reduce inflammatory responses .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. Factors such as its size, charge, and the presence of specific functional groups could influence how it is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in inflammation, the result could be a reduction in inflammation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c15-13(17)14(9-4-5-10-14)16-20(18,19)11-8-12-6-2-1-3-7-12/h1-3,6-8,11,16H,4-5,9-10H2,(H2,15,17)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCMDHVGWSXGDI-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)N)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(C(=O)N)NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(5-bromo-2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2631993.png)

![3-(2-chloro-6-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631996.png)

![1-(4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2632002.png)

![1-[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2632007.png)

![5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2632008.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2632013.png)